molecular formula C19H14O4 B11612246 3-(4-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one

3-(4-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11612246
M. Wt: 306.3 g/mol
InChI Key: JJYXDDJOEOVJAD-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound that belongs to the class of furochromenones This compound is characterized by its unique structure, which includes a furo[3,2-g]chromen-7-one core with a methoxyphenyl and a methyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one typically involves multicomponent reactions. One common method is the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid. This reaction proceeds in two steps: the initial interaction of the starting materials in acetonitrile (MeCN) and the final formation of the furochromenone moiety in acidic media .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves optimizing the synthetic route for large-scale production. This includes ensuring high yield, purity, and cost-effectiveness of the process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various halogenating agents. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated compounds.

Scientific Research Applications

3-(4-Methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. For instance, its photosensitizing properties are attributed to its ability to absorb light and generate reactive oxygen species, which can induce cellular damage in targeted cells . This mechanism is particularly useful in photodynamic therapy for treating certain skin conditions.

Comparison with Similar Compounds

Similar Compounds

    Psoralen: A well-known photosensitizer used in the treatment of skin diseases.

    Coumarin Derivatives: These compounds share a similar core structure and exhibit various biological activities.

Uniqueness

3-(4-Methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H14O4

Molecular Weight

306.3 g/mol

IUPAC Name

3-(4-methoxyphenyl)-5-methylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C19H14O4/c1-11-7-19(20)23-18-9-17-15(8-14(11)18)16(10-22-17)12-3-5-13(21-2)6-4-12/h3-10H,1-2H3

InChI Key

JJYXDDJOEOVJAD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)OC

Origin of Product

United States

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